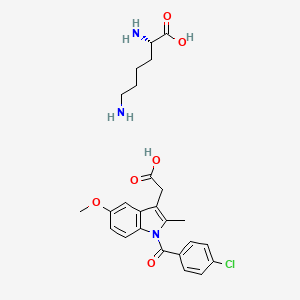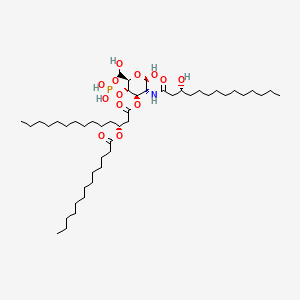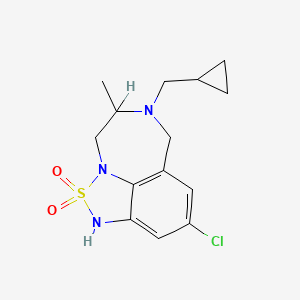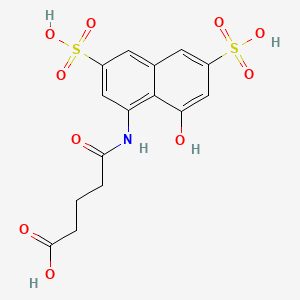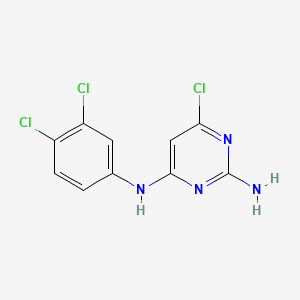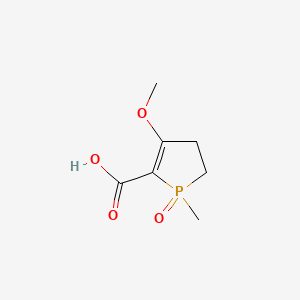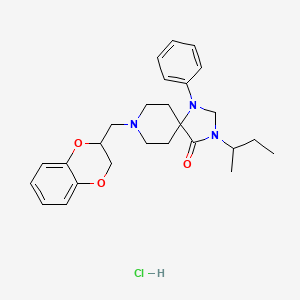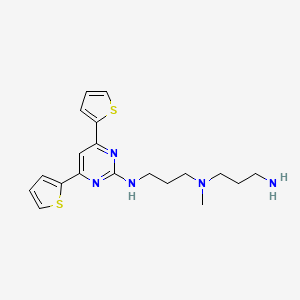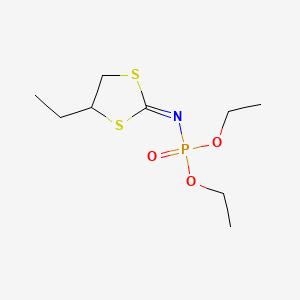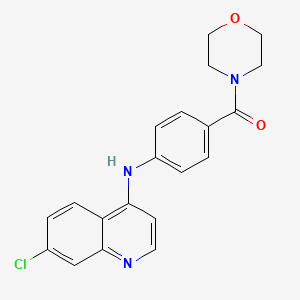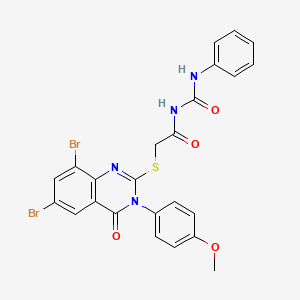
1-(2-(6,8-Dibromo-3-(4-methoxy-phenyl)-4-oxo-3,4-dihydro-quinazolin-2-ylsulfanyl)-acetyl)-3-phenyl-urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(6,8-Dibromo-3-(4-methoxy-phenyl)-4-oxo-3,4-dihydro-quinazolin-2-ylsulfanyl)-acetyl)-3-phenyl-urea is a complex organic compound that features a quinazolinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(6,8-Dibromo-3-(4-methoxy-phenyl)-4-oxo-3,4-dihydro-quinazolin-2-ylsulfanyl)-acetyl)-3-phenyl-urea typically involves multiple steps:
Bromination: The starting material, a quinazolinone derivative, undergoes bromination to introduce bromine atoms at the 6 and 8 positions.
Thioether Formation: The brominated quinazolinone reacts with a thiol compound to form the thioether linkage.
Acetylation: The thioether derivative is then acetylated to introduce the acetyl group.
Urea Formation: Finally, the acetylated compound reacts with phenyl isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-(6,8-Dibromo-3-(4-methoxy-phenyl)-4-oxo-3,4-dihydro-quinazolin-2-ylsulfanyl)-acetyl)-3-phenyl-urea can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium azide or thiourea can be employed under basic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting cancer or infectious diseases.
Biological Studies: The compound can be used to study the biological pathways and molecular targets involved in its mechanism of action.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-(6,8-Dibromo-3-(4-methoxy-phenyl)-4-oxo-3,4-dihydro-quinazolin-2-ylsulfanyl)-acetyl)-3-phenyl-urea involves its interaction with specific molecular targets. The quinazolinone core structure is known to interact with various enzymes and receptors, potentially inhibiting their activity. The bromine atoms and thioether linkage may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
6,8-Dibromo-2-aryl-2,3-dihydroquinolin-4(1H)-ones: These compounds share a similar quinazolinone core and bromine substitution pattern.
6,8-Dibromo-3-phenyl-2-substituted quinazolin-4(3H)ones: These compounds also feature a quinazolinone core with bromine atoms at the 6 and 8 positions.
Uniqueness
1-(2-(6,8-Dibromo-3-(4-methoxy-phenyl)-4-oxo-3,4-dihydro-quinazolin-2-ylsulfanyl)-acetyl)-3-phenyl-urea is unique due to the presence of the thioether linkage and the acetyl-urea moiety, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
83315-94-0 |
|---|---|
Molecular Formula |
C24H18Br2N4O4S |
Molecular Weight |
618.3 g/mol |
IUPAC Name |
2-[6,8-dibromo-3-(4-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(phenylcarbamoyl)acetamide |
InChI |
InChI=1S/C24H18Br2N4O4S/c1-34-17-9-7-16(8-10-17)30-22(32)18-11-14(25)12-19(26)21(18)29-24(30)35-13-20(31)28-23(33)27-15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H2,27,28,31,33) |
InChI Key |
WZXKCYQWDHLCBF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C(=CC(=C3)Br)Br)N=C2SCC(=O)NC(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



